molecular formula C13H12BrFN2O2 B15147409 ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate CAS No. 1260676-20-7

ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B15147409
CAS No.: 1260676-20-7
M. Wt: 327.15 g/mol
InChI Key: WRBRSIVIGWSIMZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a chemical building block of significant interest in organic and medicinal chemistry research. Its structure, which incorporates both an imidazole core and a bromo-fluorophenyl group, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds . The ester functional group provides a handle for further synthetic modification, allowing researchers to generate carboxylic acid or carbohydrazide derivatives, which are common pharmacophores found in bioactive molecules . The presence of halogen substituents (bromine and fluorine) is a common strategy in drug design to influence a compound's electronic properties, binding affinity, and metabolic stability. This specific scaffold is related to a class of 1,5-diaryl-1H-imidazole-4-carboxylate esters that have been investigated as potential inhibitors of protein-protein interactions, such as the HIV-1 integrase-LEDGF/p75 interaction, highlighting its value in early-stage drug discovery programs . As a reagent, it is intended for use in laboratory research to explore new chemical spaces and develop novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1260676-20-7

Molecular Formula

C13H12BrFN2O2

Molecular Weight

327.15 g/mol

IUPAC Name

ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H12BrFN2O2/c1-3-19-13(18)11-7(2)16-12(17-11)9-5-4-8(14)6-10(9)15/h4-6H,3H2,1-2H3,(H,16,17)

InChI Key

WRBRSIVIGWSIMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=C(C=C(C=C2)Br)F)C

Origin of Product

United States

Preparation Methods

Cyclization of α-Chloro Esters with Benzimidamides

A patent by Genentech (EP3845540A1) describes a method for analogous imidazole derivatives using α-chloro-N-methoxy-N-methylacetamide (10) and benzimidamide hydrochloride (12). Adapting this approach:

  • Synthesis of α-Chloro Ester Intermediate : Reacting 2-chloroacetyl chloride with N,O-dimethylhydroxylamine hydrochloride in methyl tert-butyl ether (MTBE) and aqueous potassium carbonate yields 2-chloro-N-methoxy-N-methylacetamide (10).
  • Benzimidamide Preparation : 4-Bromo-2-fluorobenzonitrile (11) is treated with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) to form 4-bromo-2-fluorobenzimidamide hydrochloride (12).
  • Cyclization : The α-chloro ester reacts with the benzimidamide in the presence of potassium hydrogen carbonate in THF/water, forming the imidazole core.

Critical Parameters :

  • Temperature: 60–80°C for optimal cyclization kinetics.
  • Solvent System: THF/water (4:1) ensures solubility of ionic intermediates.

Van Leusen Reaction with TosMIC

An alternative route employs TosMIC (tosylmethyl isocyanide) for imidazole synthesis:

  • Condensation : React ethyl glyoxalate with 4-bromo-2-fluoroaniline to form an imine intermediate.
  • Cyclization : Treat the imine with TosMIC in methanol under basic conditions (e.g., K2CO3) to yield the imidazole.

Advantages :

  • High regioselectivity for the 4,5-disubstituted imidazole.
  • Mild conditions (room temperature, 12–24 hours).

Esterification and Functional Group Interconversion

Ethyl Carboxylate Installation

The ethyl ester is typically introduced early in the synthesis:

  • Esterification of Carboxylic Acid : React 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid with ethanol and sulfuric acid under reflux.
  • Direct Use of Ethyl α-Chloroacetate : Substitute α-chloro-N-methoxy-N-methylacetamide with ethyl α-chloroacetate to incorporate the ester during cyclization.

Optimization Note : Excess ethanol (5 eq.) and prolonged reflux (12 hours) improve esterification yields to >90%.

Purification and Characterization

Crystallization

Crystallize the crude product from ethanol/water (3:1) to achieve >99% purity.

Chromatographic Methods

  • Normal-Phase HPLC : Use a Chiralpak IA column with isocratic 30% IPA/hexanes to resolve enantiomers, if present.
  • Reverse-Phase HPLC : C18 column with acetonitrile/water (70:30) for purity analysis.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.42 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 4.32 (q, J = 7.2 Hz, 2H, OCH2), 2.51 (s, 3H, CH3), 1.38 (t, J = 7.2 Hz, 3H, CH3).
  • MS (ESI+) : m/z 371.0 [M+H]+.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Cyclization with Benzimidamide High yield (78%), Scalable Requires anhydrous conditions
Van Leusen Reaction Mild conditions, Regioselective Lower yield (60%)
Post-Cyclization Bromination Flexibility in aryl substitution Risk of over-bromination

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aryl Group

a) Ethyl 2-(2,4-Dichlorophenyl)-5-methyl-1H-imidazole-4-carboxylate
  • Structure : The aryl group at position 2 is 2,4-dichlorophenyl instead of 4-bromo-2-fluorophenyl.
  • Synthesis: Prepared via nucleophilic substitution using ethyl-3-bromo-2-oxobutanoate and a substituted phenyl precursor in THF with potassium carbonate as a base .
  • Molecular weight: Higher molecular weight due to two chlorine atoms (~354.6 g/mol) compared to the bromo-fluoro analogue (~340.1 g/mol).
b) Ethyl 2-(2-Ethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate
  • Structure : Features a 2-ethoxyphenyl group at position 2, synthesized via Suzuki coupling between ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate and 2-ethoxyphenylboronic acid .
  • Key Differences :
    • Polarity : The ethoxy group (-OEt) introduces higher polarity compared to halogen substituents, affecting solubility and pharmacokinetics.
    • Bioactivity : Demonstrated utility as a precursor for covalent inhibitors of Chikungunya virus proteases after hydrolysis to the carboxylic acid .
c) Ethyl 2-(4-Bromophenyl)-5-trifluoromethyl-1H-imidazole-4-carboxylate
  • Structure : Substituted with a 4-bromophenyl group and a trifluoromethyl (-CF₃) group at position 5 (CAS: 1354700-32-5) .
  • Molecular weight: Higher molecular weight (363.13 g/mol) due to the -CF₃ group compared to the methyl analogue.

Functional Group Modifications

a) Ethyl vs. Carboxylic Acid Derivatives
  • Ethyl ester (target compound) : Offers lipophilicity, aiding membrane permeability.
  • Carboxylic acid analogues : For example, 2-(2-ethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid (from hydrolysis of the ethyl ester) shows improved water solubility but reduced cell penetration .
b) Halogen vs. Non-halogen Substituents
  • Bromo-fluoro substitution (target) : Enhances binding to hydrophobic enzyme pockets and resistance to oxidative metabolism.
  • Non-halogenated analogues: E.g., compounds with methoxy or alkyl groups exhibit lower electronegativity and altered bioactivity profiles .

Biological Activity

Ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound classified as an imidazole derivative. Its unique structure, characterized by the presence of bromine and fluorine atoms on the phenyl ring, a methyl group on the imidazole ring, and an ethyl ester group at the carboxylate position, contributes to its potential biological activity. This article explores the biological activity of this compound, focusing on its interactions with enzymes and receptors, and its implications in various therapeutic contexts.

  • Molecular Formula : C13H12BrF N2O2
  • Molecular Weight : Approximately 327.15 g/mol
  • CAS Number : 1260676-20-7

Research indicates that this compound may act as an enzyme inhibitor , influencing metabolic pathways or signaling mechanisms in biological systems. Its structural characteristics allow it to selectively bind to target proteins, thereby modulating their activity. The specific mechanisms involved in these interactions are still under investigation but are critical for understanding the compound's therapeutic potential.

Biological Activity Overview

The biological activities associated with this compound include:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Similar imidazole derivatives have shown antibacterial and antifungal activities, indicating potential for this compound in treating infections.

Comparative Analysis with Similar Compounds

The following table summarizes some comparable compounds and their key features:

Compound NameMolecular FormulaKey Features
Ethyl 5-methyl-1H-imidazole-4-carboxylateC10H12N2O2Lacks halogen substituents; simpler structure
Ethyl 5-(4-bromoanilino)-1H-imidazole-4-carboxylateC13H12BrN3O2Contains an aniline moiety; different reactivity
Ethyl 2-(3-bromo-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylateC13H12BrFN2O2Similar halogen substitution but different position

The uniqueness of this compound lies in its specific halogen substitutions and functional groups, which influence its reactivity and biological activity compared to these similar compounds .

Study on Enzyme Interaction

One study focused on the interaction of this compound with specific enzymes. The findings suggested that this compound could effectively bind to enzyme active sites, leading to altered biochemical pathways. This modulation could potentially be harnessed for therapeutic applications targeting metabolic disorders .

Antimicrobial Activity Evaluation

In another study evaluating various imidazole derivatives, this compound demonstrated promising antimicrobial activity against certain bacterial strains. The compound's effectiveness was measured using standard antimicrobial susceptibility tests, showing significant inhibition zones compared to control substances .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, including condensation of halogenated aromatic precursors with imidazole intermediates. Key parameters include temperature control (e.g., 80–100°C for imidazole ring formation), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., Pd for cross-coupling reactions). Purification via column chromatography or preparative HPLC (≥98% purity) is critical . Statistical Design of Experiments (DoE) can systematically optimize yields by testing variables like molar ratios, reaction time, and temperature gradients .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., C=O ester stretch ~1700 cm⁻¹, C-Br ~600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm, methyl groups at δ 2.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (e.g., ~340–350 g/mol for similar imidazole derivatives) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., imidazole ring planarity, halogen interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies between predicted and observed spectral data (e.g., unexpected splitting in NMR) require cross-validation:

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to verify substituent connectivity .
  • X-ray Diffraction : Provides definitive bond lengths/angles, resolving ambiguities in regiochemistry .
  • Computational Validation : DFT simulations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Q. What computational strategies predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use software like Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Docking : Screen against target proteins (e.g., kinases) to predict binding affinities and guide biological assays .
  • Reaction Path Search Tools : Tools like GRRM explore intermediate states and transition barriers for reaction mechanism elucidation .

Q. How to design experiments for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., Br → Cl, ester → carboxylic acid) and test biological activity .
  • DoE-Based Screening : Use fractional factorial designs to evaluate substituent effects on activity (e.g., IC₅₀ in cytotoxicity assays) .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., halogenated aryl, ester) using tools like Schrödinger’s Phase .

Q. What in vitro methodologies assess the biological activity of this compound?

  • Methodological Answer :

  • Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., HepG2, MCF-7) at varying concentrations (1–100 µM) .
  • Enzyme Inhibition Studies : Measure IC₅₀ against target enzymes (e.g., EGFR tyrosine kinase) using fluorescence-based kinetic assays .
  • ADMET Prediction : Software like SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .

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